REACTION_CXSMILES
|
[CH2:1]([S:8][C:9](=[S:15])[NH:10][CH2:11][C:12](Cl)=[CH2:13])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.C(=O)([O-])O.[Na+].[Cl:21]C1C=CC=CC=1>>[CH2:1]([S:8][C:9]1[S:15][C:12]([CH2:13][Cl:21])=[CH:11][N:10]=1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1 |f:1.2|
|
Name
|
|
Quantity
|
35.8 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)SC(NCC(=C)Cl)=S
|
Name
|
|
Quantity
|
31.8 g
|
Type
|
reactant
|
Smiles
|
C(O)([O-])=O.[Na+]
|
Name
|
|
Quantity
|
250 mL
|
Type
|
reactant
|
Smiles
|
ClC1=CC=CC=C1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
5.5 (± 0.5) °C
|
Type
|
CUSTOM
|
Details
|
stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The apparatus is flushed thoroughly with nitrogen
|
Type
|
ADDITION
|
Details
|
Then 28.2 g of sulfuryl chloride are added in the course of 120 minutes in such a manner that the temperature
|
Duration
|
120 min
|
Type
|
TEMPERATURE
|
Details
|
can be maintained at 5-10° C
|
Type
|
ADDITION
|
Details
|
When the addition
|
Type
|
FILTRATION
|
Details
|
The reaction mixture is filtered off with suction
|
Type
|
WASH
|
Details
|
the filtration residue is washed with 20 ml of chlorobenzene
|
Type
|
CUSTOM
|
Details
|
the filtrate is thoroughly degassed in vacuo at 20-25° C
|
Type
|
CUSTOM
|
Details
|
Then the solvent is removed by distillation at 30° C. under reduced pressure
|
Type
|
ADDITION
|
Details
|
90 ml of hexane are added to the residue
|
Type
|
STIRRING
|
Details
|
the mixture is stirred at about 0° C.
|
Type
|
ADDITION
|
Details
|
about 0.8 g of hydrogen chloride gas is introduced until the solution
|
Type
|
STIRRING
|
Details
|
The mixture is stirred for a further 15 minutes
|
Duration
|
15 min
|
Type
|
FILTRATION
|
Details
|
the crude product is filtered off at 0-5° C.
|
Type
|
WASH
|
Details
|
the filtration residue is washed with 10 ml of hexane
|
Type
|
CUSTOM
|
Details
|
dried in vacuo
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |